2-Ethoxy-4-formylphenyl cyclopropanecarboxylate

Descripción

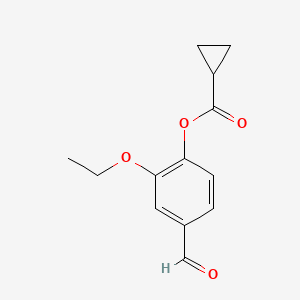

2-Ethoxy-4-formylphenyl cyclopropanecarboxylate (CAS 54771-60-7) is an aromatic ester featuring a cyclopropanecarboxylate group esterified to a substituted phenyl ring. The molecule contains two key substituents: an ethoxy group at the 2-position and a formyl group at the 4-position of the phenyl ring. The cyclopropane ring introduces steric strain, which may enhance its reactivity in specific chemical transformations compared to non-cyclic esters .

Propiedades

IUPAC Name |

(2-ethoxy-4-formylphenyl) cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-16-12-7-9(8-14)3-6-11(12)17-13(15)10-4-5-10/h3,6-8,10H,2,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYABNFVKGZBCEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl cyclopropanecarboxylate typically involves the esterification of 2-ethoxy-4-formylphenol with cyclopropanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxy-4-formylphenyl cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Alkoxides, nucleophiles, and appropriate solvents like ethanol or methanol.

Major Products Formed

Oxidation: 2-Ethoxy-4-carboxyphenyl cyclopropanecarboxylate.

Reduction: 2-Ethoxy-4-hydroxymethylphenyl cyclopropanecarboxylate.

Substitution: Various substituted phenyl cyclopropanecarboxylates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-Ethoxy-4-formylphenyl cyclopropanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Ethoxy-4-formylphenyl cyclopropanecarboxylate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropanecarboxylate moiety may also interact with specific receptors or enzymes, modulating their activity .

Comparación Con Compuestos Similares

Table 1: Key Structural Features and Similarity Scores

| Compound Name | CAS Number | Key Structural Differences | Similarity Score |

|---|---|---|---|

| 2-Ethoxy-4-formylphenyl acetate | 72207-94-4 | Acetate ester (vs. cyclopropanecarboxylate) | 0.92 |

| 1-(3-Ethoxy-4-methoxyphenyl)ethanone | 31526-71-3 | Ketone group (vs. ester), methoxy substituent | 0.90 |

| 4-Allyl-2-methoxyphenyl acetate | 93-28-7 | Allyl substituent, methoxy (vs. ethoxy) | 0.84 |

| 2-Ethoxy-4-formylphenyl isobutyrate | 188417-26-7 | Isobutyrate ester (bulkier acyl group) | 0.84 |

Physicochemical Properties

- Cyclopropane vs. Acetate Esters : The cyclopropanecarboxylate group in the target compound increases molecular weight (248.27 g/mol) compared to the acetate analogue (238.24 g/mol). The strained cyclopropane ring may reduce thermal stability but enhance electrophilicity, as observed in hydrolysis studies .

- Solubility: The formyl group in this compound improves solubility in polar aprotic solvents (e.g., DMSO) relative to non-polar analogues like 4-allyl-2-methoxyphenyl acetate (CAS 93-28-7), which favors ethanol .

Reactivity and Stability

- Ester Hydrolysis : The cyclopropane ring’s strain accelerates hydrolysis under basic conditions compared to the isobutyrate analogue (CAS 188417-26-7), where steric hindrance from the branched acyl group delays reactivity .

- Formyl Group Reactivity: The 4-formyl substituent enables Schiff base formation, a feature absent in 1-(3-ethoxy-4-methoxyphenyl)ethanone (CAS 31526-71-3), which instead contains a ketone group for nucleophilic additions .

Actividad Biológica

2-Ethoxy-4-formylphenyl cyclopropanecarboxylate is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.25 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropanecarboxylate moiety and an ethoxy group attached to a formylphenyl structure. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopropanecarboxylate moiety may modulate the activity of specific receptors or enzymes .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Antioxidant Properties

The antioxidant capacity of this compound has been investigated, with findings indicating that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for preventing damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxic Effects

Preliminary studies suggest that this compound may induce cytotoxic effects on certain cancer cell lines. This activity is likely due to its interaction with cellular components involved in proliferation and survival pathways.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed significant inhibition against Gram-positive bacteria. |

| Study 2 | Antioxidant Activity | Demonstrated effective scavenging of DPPH radicals. |

| Study 3 | Cytotoxicity | Induced apoptosis in breast cancer cell lines through caspase activation. |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties revealed that derivatives of this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, making it a candidate for further exploration in antibiotic development.

- Cytotoxicity in Cancer Research : In vitro studies using MCF-7 breast cancer cells indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

- Oxidative Stress Protection : Research highlighted its ability to reduce oxidative stress markers in neuronal cells, indicating possible neuroprotective effects relevant to conditions like Alzheimer's disease.

Q & A

Q. What are the recommended methodologies for synthesizing 2-Ethoxy-4-formylphenyl cyclopropanecarboxylate with high purity?

- Methodological Answer : Synthesis typically involves esterification between cyclopropanecarboxylic acid derivatives and 2-ethoxy-4-formylphenol. Key steps include:

- Reagent selection : Use cyclopropanecarbonyl chloride under anhydrous conditions to minimize hydrolysis.

- Catalysis : Employ base catalysts (e.g., DMAP or pyridine) to enhance nucleophilic attack by the phenolic oxygen.

- Purification : Utilize column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures.

- Characterization : Confirm structure via H/C NMR (e.g., carbonyl resonance at ~170 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC with UV detection at λ = 254 nm.

- Photostability : Expose to UV light (320–400 nm) and analyze photodegradation products using LC-MS .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the cyclopropane ring in this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the cyclopropane ring’s strain energy and frontier molecular orbitals (HOMO/LUMO).

- Solvent Effects : Apply polarizable continuum models (PCM) to simulate reactivity in aprotic solvents (e.g., DCM or THF).

- Transition-State Analysis : Identify ring-opening pathways under nucleophilic attack (e.g., by thiols or amines) using intrinsic reaction coordinate (IRC) calculations .

Q. How can contradictory data on the compound’s metabolic stability in in vitro assays be resolved?

- Methodological Answer :

- Assay Optimization : Standardize incubation conditions (e.g., liver microsome concentration, NADPH regeneration system) across labs.

- Control Compounds : Include verapamil or midazolam as positive controls for CYP450-mediated metabolism.

- Data Normalization : Use internal standards (e.g., deuterated analogs) in LC-MS/MS to correct for matrix effects.

- Inter-Lab Validation : Share raw chromatographic data via platforms like MetaboLights to reconcile discrepancies .

Q. What advanced analytical techniques are suitable for characterizing trace impurities in synthesized batches?

- Methodological Answer :

- Hyphenated Techniques : LC-QTOF-MS with electrospray ionization (ESI) to identify impurities at <0.1% levels.

- NMR Spectroscopy : F NMR (if fluorinated impurities are suspected) or 2D COSY/TOCSY to resolve overlapping signals.

- Crystallography : Single-crystal X-ray diffraction to confirm stereochemical purity of the cyclopropane moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.